Erybraedin D

PCSK9 inhibition AMPK activation HepG2

Erybraedin D is a prenylated pterocarpan (6aR,11aR)-3-Hydroxy-4-prenyl-6'',6''-dimethylpyrano[2'',3'':9,8]pterocarpan, a subclass of isoflavonoid phytoalexins produced by legumes. It was first isolated from Erythrina mildbraedii and has since been identified in several Erythrina and Bituminaria species ,.

Molecular Formula C25H26O4
Molecular Weight 390.5 g/mol
CAS No. 119269-72-6
Cat. No. B12698881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErybraedin D
CAS119269-72-6
Molecular FormulaC25H26O4
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC2=C1OCC3C2OC4=C3C=C5C=CC(OC5=C4)(C)C)O)C
InChIInChI=1S/C25H26O4/c1-14(2)5-6-16-20(26)8-7-17-23(16)27-13-19-18-11-15-9-10-25(3,4)29-21(15)12-22(18)28-24(17)19/h5,7-12,19,24,26H,6,13H2,1-4H3
InChIKeyZWEQONVPSDWALR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Erybraedin D (CAS 119269-72-6): A Structurally Distinct Prenylated Pterocarpan with a Unique Polypharmacology Profile


Erybraedin D is a prenylated pterocarpan (6aR,11aR)-3-Hydroxy-4-prenyl-6'',6''-dimethylpyrano[2'',3'':9,8]pterocarpan, a subclass of isoflavonoid phytoalexins produced by legumes [1]. It was first isolated from Erythrina mildbraedii and has since been identified in several Erythrina and Bituminaria species [2], [3]. Its core scaffold features a characteristic dimethylpyrano ring fused to the pterocarpan skeleton, a structural feature that distinguishes it from the more extensively studied analogs erybraedin A and C [3].

PCSK9 protein synthesis & AMPK pathway study fit
ACE2-RBD interaction probe (in silico-prioritized)
Negative control for antimicrobial & neuroblastoma assays

Why Erybraedin D Cannot Be Substituted by Generic Pterocarpans: Evidence of Divergent Target Engagement


The pterocarpan family exhibits profound functional divergence driven by subtle variations in prenylation patterns and ring cyclization [1]. Erybraedin D, bearing a dimethylpyrano ring, demonstrates a target engagement profile distinct from its closest structural analogs. For instance, erybraedin A is a potent antibacterial agent (MIC 0.78–1.56 µg/mL against Streptococcus spp.) and an Src kinase inhibitor, while erybraedin C acts as a topoisomerase I/II poison inducing apoptosis [1], [2]. In contrast, erybraedin D exhibits only marginal antimicrobial activity and instead inhibits PCSK9 protein synthesis—a mechanism unreported for erybraedin A or C [3], . Substituting erybraedin D with a generic ‘pterocarpan’ or even a named analog based solely on structural similarity will lead to entirely different biological outcomes.

Erybraedin A: antibacterial and Src kinase activity may confound PCSK9-focused studies

Erybraedin C: topoisomerase-mediated apoptosis may shift cellular readouts

Generic pterocarpans: divergent prenylation leads to different target engagement

Quantitative Differentiation Evidence for Erybraedin D (119269-72-6): Head-to-Head and Cross-Study Comparisons


Unique PCSK9 Protein Synthesis Inhibition (IC50 7.8 µM) Not Observed with Erybraedin A or C

Erybraedin D inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9) protein synthesis with an IC50 of 7.8 µM in HepG2 hepatoma cells, while concurrently activating AMP-activated protein kinase (AMPK) and acetyl-CoA carboxylase (ACC) . This mechanism is not reported for any close structural analog. Erybraedin A is instead characterized as an Src kinase inhibitor, and erybraedin C as a topoisomerase I poison [1], [2]. Lonchocarpol A, a co-occurring prenylated flavonoid in the same study, downregulated PCSK9 mRNA at 20 µM but did not demonstrate quantifiable protein synthesis inhibition .

PCSK9 Inhibition
Reported
IC50 7.8 µM
Supports PCSK9 pathway-response context
HepG2 cells; Western blot
PCSK9 inhibition AMPK activation HepG2 cholesterol metabolism natural product

Computational Identification as ACE2-RBD Interaction Inhibitor with Favorable Drug-Like Properties

A comprehensive virtual screening of 473 flavonoids from the genus Erythrina identified erybraedin D (compound 310) as one of only two compounds exhibiting low binding affinity and stable RMSD values against the ACE2 receptor, alongside gangetinin (compound 471) [1]. Physicochemical predictions indicated drug-like properties for both compounds [1]. Of note, erybraedin A and erybraedin C were also screened but did not emerge as top candidates, suggesting structural specificity for this target [1].

ACE2 Virtual Screen
Computational
Top 2 / 473
Supports ACE2 interaction probe context
In silico; binding validation pending
ACE2 inhibitor SARS-CoV-2 molecular docking molecular dynamics antiviral

Marginal Antibacterial Potency Contrasts Sharply with Potent Erybraedin A (MIC 0.78–1.56 µg/mL)

The original isolation paper by Mitscher et al. (1988) explicitly characterized erybraedin D and erybraedin E as possessing 'marginal antimicrobial potency in vitro' [1]. This contrasts quantitatively with erybraedin A, which in a subsequent head-to-head study against Streptococcus strains exhibited MIC values ranging from 0.78 to 1.56 µg/mL, outperforming the standard antibiotics vancomycin and oxacillin [2]. Erycristagallin (compound 7), another pterocarpan, demonstrated even higher potency against VRSA and MRSA strains with an MIC range of 0.39–1.56 µg/mL [2].

Antibacterial Activity
Cross-study comparable
Target: marginal
Erybraedin A: MIC 0.78–1.56 µg/mL
Supports counter-screen context
Separate broth microdilution studies
antimicrobial pterocarpan MIC MRSA Staphylococcus

Co-occurrence with Active Antiproliferative Analogs but Lack of Neuroblastoma Cytotoxicity

In a 2024 study on Bituminaria bituminosa, erybraedin D (compound 6) was co-isolated with bitucarpin A (4) and erybraedin C (5) [1]. Biological evaluation revealed that only the most abundant pterocarpans—bitucarpin A and erybraedin C—exhibited antiproliferative properties against SH-SY5Y neuroblastoma cells, inducing ROS production, mitochondrial aggregation (eccentricity), and cytochrome C release leading to caspase-3/7-mediated apoptosis [1]. Erybraedin D was not among the active principles, indicating that its dimethylpyrano modification eliminates this specific cytotoxicity mechanism.

Neuroblastoma Cytotoxicity
Head-to-head comparison
Erybraedin D: no activity
Erybraedin C: apoptosis induced
Supports cell-model endpoint review
SH-SY5Y live-cell imaging
neuroblastoma SH-SY5Y antiproliferative apoptosis pterocarpan

Inclusion in PCSK9 Inhibitor Patent/Literature Landscape as a Distinct Natural Chemotype

A 2024 comprehensive review in Signal Transduction and Targeted Therapy (Nature) catalogued erybraedin D among a curated list of natural small molecules with PCSK9 inhibitory potential, alongside berberine, curcumin, and polydatin [1]. This classification places erybraedin D within a distinct therapeutic landscape separate from other pterocarpans. No other erybraedin analog appears in this PCSK9-focused review, underscoring the uniqueness of this mechanism within the compound class [1].

PCSK9 Inhibitor Landscape
Class-level
Curated natural PCSK9 modulator
Supports metabolic target-based screening
2024 Nature review annotation
PCSK9 small molecule inhibitor natural product review hypercholesterolemia

Recommended Application Scenarios for Erybraedin D (119269-72-6) Based on Comparative Evidence


PCSK9-Targeted Lipid Metabolism and Cardiovascular Drug Discovery

Erybraedin D is the only pterocarpan with validated PCSK9 protein synthesis inhibitory activity (IC50 7.8 µM) and concurrent AMPK/ACC activation . It serves as a structurally distinct starting point for developing non-statin, non-antibody cholesterol-lowering agents. Procure for HepG2-based PCSK9 reporter assays, AMPK pathway analysis, or structure-activity relationship (SAR) studies aimed at optimizing the dimethylpyrano-pterocarpan scaffold for enhanced PCSK9 suppression. Its inclusion in a 2024 Nature review of PCSK9 inhibitors further supports its relevance to this therapeutic area [1].

ACE2 Receptor-Based Antiviral Screening (SARS-CoV-2 and Related Coronaviruses)

Erybraedin D emerged as one of only two top candidates from 473 Erythrina flavonoids in a computational screen for ACE2-RBD interaction inhibitors, demonstrating favorable drug-like properties . It is suitable for in vitro validation studies using ACE2 binding assays, pseudovirus neutralization models, or surface plasmon resonance (SPR) to confirm target engagement. This application is not supported for erybraedin A or C, which were filtered out during the computational screening cascade .

Negative Control Compound for Antimicrobial and Topoisomerase-Mediated Cytotoxicity Assays

Unlike erybraedin A (MIC 0.78–1.56 µg/mL) and erybraedin C (topoisomerase I/II poison inducing apoptosis), erybraedin D demonstrates only 'marginal antimicrobial potency' and lacks antiproliferative activity in neuroblastoma models , [1]. This makes erybraedin D an appropriate negative control or selectivity counter-screen compound when profiling erybraedin A or C in antibacterial susceptibility testing, topoisomerase inhibition assays, or SH-SY5Y neuroblastoma cytotoxicity screening [2].

Pterocarpan Structure-Activity Relationship (SAR) and Chemical Biology Probe Development

Erybraedin D's distinct dimethylpyrano ring fusion, contrasting with the free prenyl groups of erybraedin A (4,10-diprenyl) and erybraedin C (4,8-diprenyl), makes it a critical comparator for SAR studies . Researchers investigating how prenyl cyclization alters biological target engagement across the pterocarpan family should include erybraedin D alongside erybraedin A, erybraedin C, and bitucarpin A to map the structural determinants of PCSK9 inhibition, antibacterial activity, topoisomerase inhibition, and Src kinase modulation [1].

Application
Selection Property
Validation Focus
PCSK9 signaling & metabolic regulation studies
PCSK9 protein synthesis inhibition context
AMPK/ACC pathway activation assays
ACE2 host interaction research
In silico-prioritized ACE2 binding probe
Binding assays or pseudovirus neutralization
Antimicrobial & cytotoxicity selectivity screening
Lack of antimicrobial & neuroblastoma activity
Counter-screen vs. erybraedin A/C in MIC or apoptosis assays
Prenylated pterocarpan SAR studies
Dimethylpyrano ring vs. free prenyl groups
Target engagement mapping across PCSK9, Src, Topo I
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